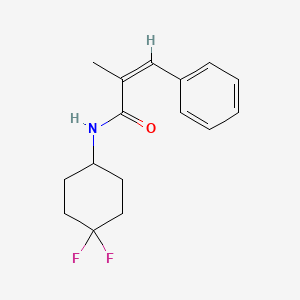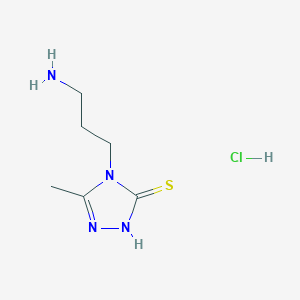
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It contains functional groups such as an amine (-NH2) and a triazole ring, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyltriethoxysilane (APTES) is commonly used for surface modification of various substrates . The reaction conditions, such as the silane to substrate ratio and solvent type, can significantly affect the extent of the silane modification .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure and the conditions under which it is used. For example, aminopropyltriethoxysilane (APTES) has been used for surface modification of various substrates, and the reaction conditions can significantly affect the extent of the silane modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal degradation temperature of a compound can be determined using thermogravimetric analysis .
Aplicaciones Científicas De Investigación
Photophysical Properties
4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibits significant photophysical properties. Studies have revealed its potential in non-linear optical applications due to its high hyperpolarizability, making it a candidate for use in optoelectronics and photonics (Nadeem et al., 2017).
Structural Analysis and Molecular Docking
Research on various triazole derivatives, including those related to 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione, has focused on understanding their structural aspects and potential biological applications. Molecular docking studies predict these compounds' inhibitory activity against tuberculosis, suggesting their use in drug discovery (Kumar et al., 2021).
Synthesis and Crystal Structure
The synthesis and crystal structure of related triazole derivatives have been a subject of research, providing insights into their molecular structure and potential applications in various fields (Xu et al., 2006).
Chemical Reactivity and Biological Activity
Studies on S-derivatives of triazole-thione compounds have explored their chemical reactivity and predicted biological activities. These findings are crucial for assessing the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Antifungal Activity
Certain derivatives of 1,2,4-triazole exhibit notable antifungal activities. This highlights their potential use in developing new antifungal agents (Yu-gu, 2015).
Diuretic Effects
Research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives has revealed their diuretic and antidiuretic effects, which are significant for medical applications (Kravchenko, 2018).
Tautomerism and Spectral Investigation
The tautomerism of thione-thiol in triazole derivatives has been analyzed, providing valuable information for understanding their chemical behavior and applications in various scientific domains (Ashry et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
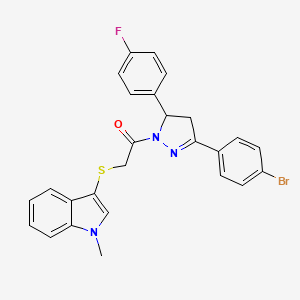
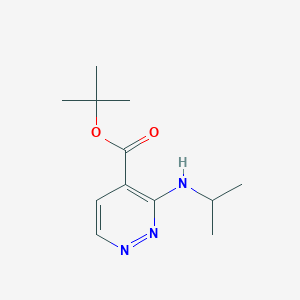
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
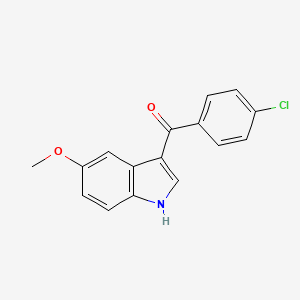
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
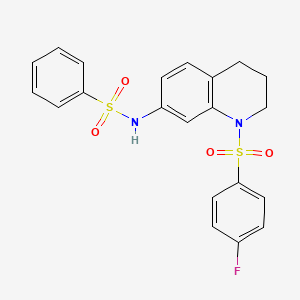

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
